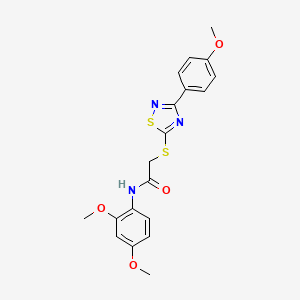
N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a thiadiazole ring, and methoxy groups (-OCH3) attached to phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate phenyl precursors. The methoxy groups could be introduced using a methylation reaction. The thiadiazole ring could be formed via a cyclization reaction. The amide group could be introduced in a final step, possibly through a condensation reaction .Molecular Structure Analysis
The presence of the thiadiazole ring and the amide group suggests that this compound could participate in hydrogen bonding and other polar interactions. The methoxy groups and phenyl rings suggest potential for hydrophobic interactions .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. The amide group could undergo hydrolysis under acidic or basic conditions. The methoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of both polar (amide, thiadiazole) and nonpolar (phenyl, methoxy) groups suggests that it could have a range of solubility properties. Its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- Novel synthesis methods have been developed to create derivatives of 1,3,4-thiadiazole, including compounds with similar structures to N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, to explore their potential applications in medicinal chemistry and materials science. These compounds are characterized by spectroscopic methods such as IR, NMR, and mass spectrometry to confirm their structures (Yu et al., 2014).
Pharmacological Potential
- Research on similar thiadiazole derivatives has shown a range of pharmacological activities, including potential anticancer effects. For instance, derivatives have been synthesized and evaluated for their antitumor activity against various human tumor cell lines, highlighting the structural basis for future drug development (Yurttaş et al., 2015).
- Additionally, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized and assessed for their in-vitro cytotoxicity, presenting a potential route for anticancer agent development (Mohammadi-Farani et al., 2014).
Material Science Applications
- The incorporation of thiadiazole derivatives into polymers and other materials has been investigated for the development of conducting polymers with potential optoelectronic applications. Such studies are foundational for advancing materials science, particularly in creating new materials with desirable electrical and optical properties (Camurlu & Guven, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-24-13-6-4-12(5-7-13)18-21-19(28-22-18)27-11-17(23)20-15-9-8-14(25-2)10-16(15)26-3/h4-10H,11H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAABSBFJJKKBBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

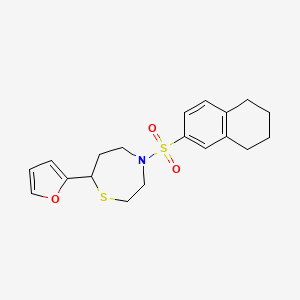
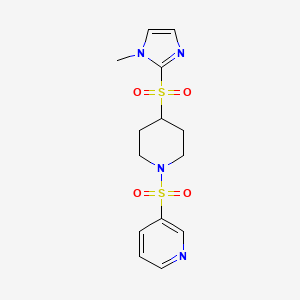
![2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2394030.png)
![(1H-benzo[d]imidazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2394031.png)
![2-(pyridazin-3-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2394032.png)
![2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2394034.png)
![ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2394037.png)
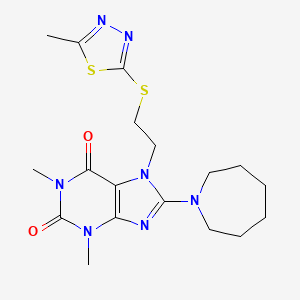
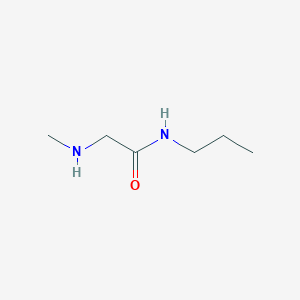
![N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2394040.png)
![2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2394041.png)
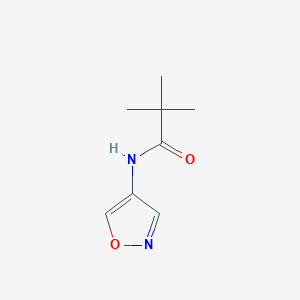
![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2394046.png)
